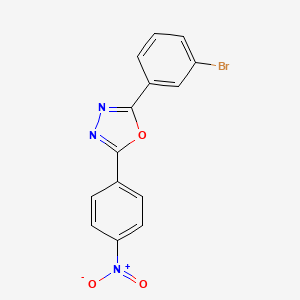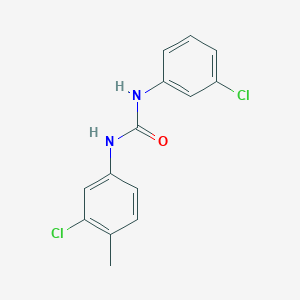
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a nitrophenyl group at the 5-position of the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-bromobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: 2-(3-bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The bromophenyl group may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(3-bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole
- 2-(3-bromophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and nitro groups, which impart distinct electronic and steric properties
Properties
IUPAC Name |
2-(3-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-3-1-2-10(8-11)14-17-16-13(21-14)9-4-6-12(7-5-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXYFNFHCNHHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)
![(1S,5R)-3-(5-methyl-1,2-oxazole-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)
![Ethyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B5587997.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)
![N-(2-Amino-4'-methyl-[4,5']bithiazolyl-2'-yl)-benzamide](/img/structure/B5588018.png)
![METHYL 2-{CYANO[4-(DIMETHYLAMINO)-6-(METHYLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE](/img/structure/B5588025.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)
![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)
![(1E)-N1-[(4-METHOXYPHENYL)METHYLIDENE]-4-PHENYL-1H-IMIDAZOLE-1,2-DIAMINE](/img/structure/B5588080.png)

